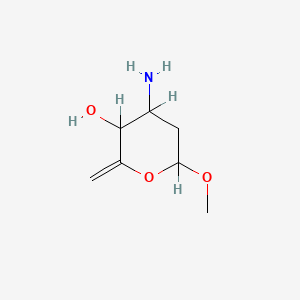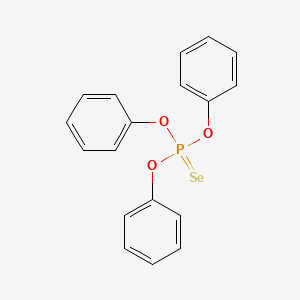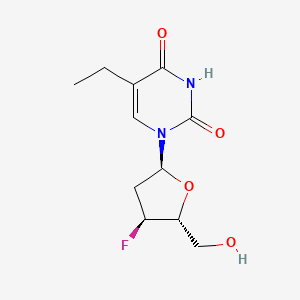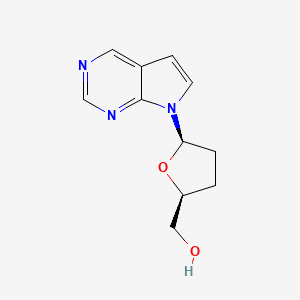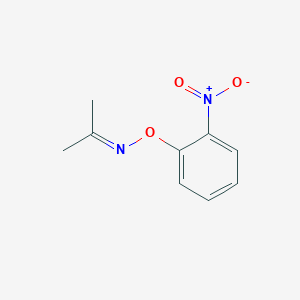![molecular formula C27H33ClN4O7S B12788322 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride CAS No. 344930-96-7](/img/structure/B12788322.png)
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its potent inhibitory effects on neutrophil elastase, an enzyme involved in inflammatory processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The key steps include:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Functionalization: The benzothiazole intermediate is then reacted with various reagents to introduce the methoxy, dioxo, and other functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Substitution: Replacement of hydrogen atoms with functional groups like methoxy and piperidinylethoxy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Like alkyl halides for introducing alkyl groups.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which may have enhanced biological activity .
Applications De Recherche Scientifique
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its inhibitory effects on enzymes like neutrophil elastase.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The compound exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins during inflammation. The inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity. This action helps reduce inflammation and tissue damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
SSR 69071: Another potent inhibitor of neutrophil elastase with similar structural features.
Pyridopyrimidines: A class of compounds with similar inhibitory effects on enzymes.
Uniqueness
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is unique due to its specific combination of functional groups, which confer high potency and selectivity for neutrophil elastase inhibition .
Propriétés
Numéro CAS |
344930-96-7 |
|---|---|
Formule moléculaire |
C27H33ClN4O7S |
Poids moléculaire |
593.1 g/mol |
Nom IUPAC |
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C27H32N4O7S.ClH/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29;/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3;1H |
Clé InChI |
MWOQXJBKJLDUKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


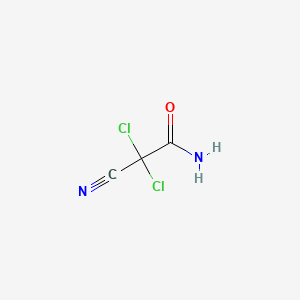
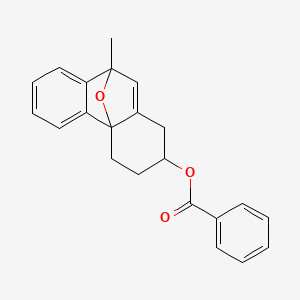
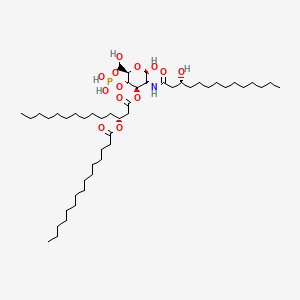
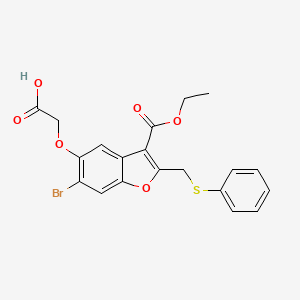

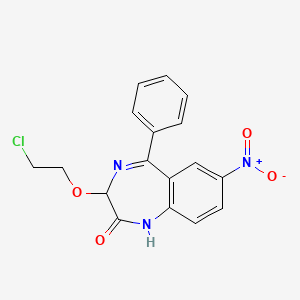
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)

